N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a dimethylethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 4-chloro-2-nitroaniline with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of N’-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N’-(4-chloro-2-aminophenyl)-N,N-dimethylethane-1,2-diamine, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
N’-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylethane-1,2-diamine moiety can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)piperidin-4-amine
- N-(4-chloro-2-nitrophenyl)hydroxylamine
Uniqueness
N’-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine is unique due to the presence of both the nitro and chloro groups on the phenyl ring, along with the dimethylethane-1,2-diamine moiety. This combination of functional groups provides the compound with distinct chemical reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4926-56-1 |
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Molecular Formula |
C10H14ClN3O2 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14ClN3O2/c1-13(2)6-5-12-9-4-3-8(11)7-10(9)14(15)16/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
BJQJYGBOWKQYTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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